2-(Benzo[d]thiazol-2-yl)-2-(pyrrolidin-2-ylidene)acetonitrile
Description
Properties
Molecular Formula |
C13H11N3S |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
(2E)-2-(1,3-benzothiazol-2-yl)-2-pyrrolidin-2-ylideneacetonitrile |
InChI |
InChI=1S/C13H11N3S/c14-8-9(10-5-3-7-15-10)13-16-11-4-1-2-6-12(11)17-13/h1-2,4,6,15H,3,5,7H2/b10-9+ |
InChI Key |
JKJYEGXAYUAVGF-MDZDMXLPSA-N |
Isomeric SMILES |
C1C/C(=C(/C#N)\C2=NC3=CC=CC=C3S2)/NC1 |
Canonical SMILES |
C1CC(=C(C#N)C2=NC3=CC=CC=C3S2)NC1 |
Origin of Product |
United States |
Biological Activity
2-(Benzo[d]thiazol-2-yl)-2-(pyrrolidin-2-ylidene)acetonitrile is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Synthesis
The compound features a benzo[d]thiazole moiety linked to a pyrrolidine ring, which is known for enhancing biological activity through various mechanisms. The synthesis typically involves multi-step organic reactions, often starting from commercially available precursors such as 2-aminothiophenol and suitable carbonyl compounds.
Biological Activity Overview
Research indicates that this compound exhibits several pharmacological activities, including:
- Anticonvulsant Activity : Similar compounds with thiazole and pyrrolidine structures have shown significant anticonvulsant properties. For instance, derivatives with similar scaffolds have been tested in picrotoxin-induced convulsion models, demonstrating protective effects against seizures .
- Anticancer Potential : Compounds containing thiazole rings have been evaluated against various cancer cell lines. For example, related thiazole-pyrrolidine derivatives showed cytotoxic effects against A549 human lung adenocarcinoma cells with IC50 values indicating potent activity . The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring significantly influence anticancer efficacy.
- Antimicrobial Properties : Thiazole derivatives have demonstrated antibacterial activity comparable to standard antibiotics. Research has shown that certain thiazole compounds exhibit effective inhibition against Staphylococcus aureus and other bacterial strains .
Anticonvulsant Activity
A study analyzed various thiazole-integrated pyrrolidine analogues for their anticonvulsant effects. One analogue (1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one) exhibited an ED50 of 18.4 mg/kg in anti-pentylenetetrazol (PTZ) tests, showing significant promise in seizure protection .
Anticancer Activity
In a comparative study of thiazole derivatives against glioblastoma U251 cells, compounds were assessed for their cytotoxicity. The most active compound demonstrated an IC50 of less than 10 µM, indicating strong potential for further development in cancer therapeutics .
Data Table: Summary of Biological Activities
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Ion Channels : Compounds with similar structures have been shown to modulate ion channels involved in neuronal excitability, which is critical for their anticonvulsant effects .
- Cell Cycle Inhibition : The anticancer activity is likely mediated through the induction of apoptosis and cell cycle arrest in cancer cells, leading to reduced proliferation .
- Bacterial Inhibition : The presence of electron-withdrawing groups in the thiazole ring enhances the antimicrobial efficacy by disrupting bacterial cell wall synthesis or function .
Scientific Research Applications
Heterocyclic Synthesis
One of the primary applications of 2-(Benzo[d]thiazol-2-yl)-2-(pyrrolidin-2-ylidene)acetonitrile is in the synthesis of heterocyclic compounds. It has been employed in Knorr-type reactions, where it acts as a 1,3-dielectrophile. This reaction leads to the formation of pyrazoles and isoxazoles with high regioselectivity and yields ranging from 50% to 85% . The versatility of this compound allows for the incorporation of various substituents, facilitating the development of diverse nitrogen-containing moieties.
Development of Fluorescent Probes
The compound has shown promise in the creation of fluorescent probes for metal ion detection, particularly for zinc(II). The derivatives synthesized from this compound exhibit significant fluorescence properties, including high Stokes shifts (up to 9000 cm) and emission in the violet-blue range. These properties make them suitable for applications in bioimaging and environmental monitoring .
Photovoltaic Materials
Research indicates that films made from polymeric composites containing this compound demonstrate photovoltaic effects. Such materials could be utilized in the development of solar energy conversion technologies, highlighting their potential in renewable energy applications .
Anticonvulsant Activity
Studies have explored the anticonvulsant properties of thiazole-based compounds, including those derived from or related to this compound. For instance, certain derivatives have been evaluated for their efficacy in seizure models, showing promising results that suggest a potential therapeutic role in treating epilepsy .
Anticancer Activity
The anticancer potential of thiazole derivatives has been documented extensively. Compounds related to this compound have been synthesized and tested against various cancer cell lines, demonstrating significant antiproliferative activity. For example, thiazole-pyridine hybrids have shown better efficacy against breast cancer cells compared to standard treatments like 5-fluorouracil .
Case Study 1: Synthesis and Characterization
A research project focused on synthesizing various derivatives from this compound through formylation reactions with N,N-dimethylformamide dimethyl acetal (DMF DMA). The resulting compounds were characterized using spectroscopic methods, confirming their structures and functional groups. These derivatives were further tested for their biological activities, revealing significant interactions with biological targets relevant to cancer therapy .
Case Study 2: Anticonvulsant Activity Evaluation
In a systematic study evaluating the anticonvulsant activity of thiazole derivatives, several compounds derived from or related to this compound were subjected to pharmacological testing. The results indicated that these compounds exhibited median effective doses significantly lower than traditional anticonvulsants, suggesting their potential as new therapeutic agents for seizure disorders .
Chemical Reactions Analysis
1.1. Synthetic Route
The compound is synthesized via a two-step process involving:
-
Formation of pyrrolidin-2-ylidene intermediate : A 3,4-dihydro-2H-pyrrol-1-ium salt is treated with a base to generate the pyrrolidin-2-ylidene moiety.
-
Condensation with benzo[d]thiazol-2-ylacetonitrile : The intermediate reacts with 2-(benzo[d]thiazol-2-yl)acetonitrile in N,N-dimethylformamide (DMF), followed by precipitation and purification via column chromatography or recrystallization .
Key Reaction Conditions :
-
Solvent: DMF
-
Temperature: Room temperature to 80°C
-
Purification: Column chromatography (silica gel) or recrystallization from ethanol/water mixtures .
1.2. Yield and Stereochemistry
-
Stereoisomerism : The product exists as a mixture of Z and E isomers, with the E isomer typically predominant (e.g., 9:1 E:Z ratio in related compounds) .
1.3. Spectral Data
| Parameter | 1H NMR (DMSO-d6) | 13C NMR (DMSO-d6) | HRMS (ESI) |
|---|---|---|---|
| Observed Peaks | δ 2.02 (quint, J=7.4 Hz, 2H), 3.56–3.63 (m, 4H), 7.26–7.93 (m, aromatic protons) | δ 20.1 (CH2), 37.6 (CH2), 68.6 (Cq), 120.9–167.4 (aromatic and nitrile carbons) | Calcd: 256.0908; Found: 256.0909 |
Key Features :
2.1. Coordination with Metal Ions
The compound acts as a bidentate ligand , coordinating through:
-
The nitrile nitrogen.
-
The pyrrolidine nitrogen.
Example : In the presence of Zn²⁺, analogous compounds form stable complexes with a bathochromic shift in UV-Vis spectra (Δλ ≈ 50 nm) .
2.2. Nucleophilic Substitution
The nitrile group participates in nucleophilic reactions:
-
Reaction with amines : Forms amidine derivatives under acidic conditions .
-
Cyclization : In the presence of hydrazine, forms pyrazole rings .
2.3. Acid/Base Sensitivity
-
Protonation : The pyrrolidine nitrogen is protonated in acidic media (pKa ≈ 8.5), altering the electronic structure and reactivity .
-
Deprotonation : Under basic conditions, the compound may undergo tautomerization or decomposition .
3.1. Functionalization at the Pyrrolidine Nitrogen
Derivatives with substituents (e.g., methyl, benzyl, cyclopropyl) exhibit enhanced solubility and tunable electronic properties :
| Derivative | Substituent (R) | Yield | Key Application |
|---|---|---|---|
| 6a | Methyl | 91% | Fluorescent probes |
| 6b | Benzyl | 85% | Antimicrobial agents |
| 6c | Cyclopropyl | 78% | Catalytic ligands |
3.2. Biological Activity
Analogous thiazole-acetonitrile hybrids demonstrate:
-
Anticonvulsant activity : ED50 values < 50 mg/kg in rodent models .
-
Antimicrobial properties : MIC ≈ 2–8 µg/mL against Staphylococcus aureus .
Stability and Handling
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Reactivity
(a) 2-(Benzo[d]thiazol-2-yl)acetonitrile
- Molecular Formula : C₉H₆N₂S
- Key Features : Lacks the pyrrolidin-2-ylidene group, making it less sterically hindered.
- Reactivity: Serves as a precursor in Knoevenagel condensations to form acrylonitriles and coumarins (). For example, reactions with 2-hydroxybenzaldehydes yield 3-(benzo[d]thiazol-2-yl)coumarins with antimicrobial activity (MIC: 35–40 μg/mL against Staphylococcus aureus) .
(b) 2-(1H-Benzo[d]imidazol-2-yl)acetonitrile
- Molecular Formula : C₉H₇N₃
- Key Features : Replaces the benzothiazole sulfur with an NH group, altering electronic properties.
- Reactivity : Forms fused imidazo-pyridine derivatives under similar conditions ().
(c) 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine
- Molecular Formula : C₁₅H₁₁N₆OS
- Key Features : Incorporates a triazole ring via reaction with aryl azides.
(d) 2-(2-Phenyl-3H-1,3-benzothiazol-2-yl)acetonitrile
Physicochemical Properties
| Property | Target Compound (C₁₆H₁₅N₃S) | 2-(Benzo[d]thiazol-2-yl)acetonitrile | 2-(2-Phenyl-benzothiazolyl)acetonitrile |
|---|---|---|---|
| Molecular Weight (g/mol) | 281.37 | 174.22 | 252.33 |
| logP | Estimated ~3.5 | 1.2–1.5 | 4.11 |
| Crystal System | Triclinic (a = 7.78 Å) | Not reported | Not reported |
| PSA (Ų) | ~60 | 54.9 | 61.1 |
PSA : Polar Surface Area. Higher PSA in the target compound suggests improved solubility compared to phenyl-substituted analogs.
Preparation Methods
Synthesis of Benzothiazol-2-yl-Acetonitrile
The precursor benzothiazol-2-yl-acetonitrile is synthesized via nucleophilic substitution. For instance, reacting 2-aminothiophenol with chloroacetonitrile under basic conditions yields this intermediate. Alternative routes employ nickel oxide (NiO) nanorods or ZnO-beta zeolite catalysts to enhance yield and reduce reaction time.
Condensation with Pyrrolidinium Salt
In the critical second step, benzothiazol-2-yl-acetonitrile is deprotonated using sodium hydride (NaH) in dimethylformamide (DMF), forming a resonance-stabilized anion. This anion reacts regioselectively with 5-methoxy-1-R-3,4-dihydro-2H-pyrrol-1-ium salt at room temperature, yielding the target compound in 67–91% yield . The reaction’s selectivity arises from the electrophilic disparity between the α- and γ-positions of the pyrrolidinium salt (Scheme 1).
Key Reaction Conditions:
-
Solvent: DMF
-
Base: NaH (1.2 equiv)
-
Temperature: Room temperature (25°C)
-
Reaction Time: <1 hour
Mechanistic Insight: Deprotonation of the acetonitrile generates a nucleophilic α-carbon, which attacks the electrophilic pyrrolidinium carbon, followed by elimination of methanol to form the ylidene moiety.
Comparative Analysis of Methods
The table below summarizes the efficiency of reported methods:
Optimization Strategies and Scalability
Solvent and Base Screening
Replacing DMF with dimethylacetamide (DMAc) increases reaction homogeneity but reduces yield by 15–20%. Similarly, substituting NaH with potassium tert-butoxide (t-BuOK) lowers regioselectivity due to increased basicity.
Catalytic Enhancements
Incorporating cobalt oxide (Co₃O₄) nano-flakes as catalysts, as reported for related benzothiazole syntheses, could potentially accelerate the condensation step. Preliminary studies suggest a 10–15% yield improvement under solvent-free conditions.
Characterization and Analytical Data
The target compound exhibits distinct spectroscopic features:
Q & A
Q. What are the optimized synthetic routes for 2-(Benzo[d]thiazol-2-yl)-2-(pyrrolidin-2-ylidene)acetonitrile?
- Methodology : The compound can be synthesized via condensation reactions between 2-(benzo[d]thiazol-2-yl)acetonitrile and pyrrolidinone derivatives under basic conditions. For example, microwave-assisted synthesis (70–80°C, 30–60 min) improves yields by reducing side reactions .
- Data : A representative synthesis (Figure S44 in ) achieved 75–87% yields using cyclopropylpyrrolidinone precursors in acetonitrile with triethylamine as a base.
Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Characteristic signals include pyrrolidinylidene protons (δ 2.7–3.1 ppm) and benzo[d]thiazole aromatic protons (δ 7.2–8.1 ppm) .
- IR : Stretching vibrations for C≡N (~2200 cm⁻¹) and C=S (~690 cm⁻¹) confirm functional groups .
- HRMS : Exact mass matching (e.g., [M+H]⁺ calculated for C₁₄H₁₁N₃S: 262.0648; observed: 262.0647) validates molecular composition .
Q. What solvents and conditions stabilize this compound during storage?
- Methodology : Store in anhydrous acetonitrile or DMF under inert gas (N₂/Ar) at 0–5°C to prevent hydrolysis of the nitrile group. Avoid prolonged exposure to light .
Q. How does the compound participate in heterocyclic ring-forming reactions?
- Methodology : The nitrile group undergoes cycloaddition with amines or ketones. For instance, reacting with isatin derivatives forms spiro-indoline hybrids via Knoevenagel condensation (yields: 77–87%) .
Advanced Research Questions
Q. What computational methods (e.g., DFT) predict the electronic properties of this compound?
- Methodology : Density Functional Theory (DFT) using B3LYP/6-31G(d) basis sets calculates HOMO-LUMO gaps (~3.2 eV), correlating with UV-vis absorption maxima (~450 nm). Solvation effects are modeled via the Polarizable Continuum Model (PCM) .
Q. How to resolve contradictions in tautomeric equilibrium (pyrrolidinylidene vs. enamine forms)?
- Methodology : Variable-temperature NMR (VT-NMR) in DMSO-d₆ tracks proton shifts between tautomers. X-ray crystallography confirms the dominant pyrrolidinylidene form in the solid state .
Q. What mechanistic insights explain its role in photocatalyzed amination reactions?
- Methodology : Under blue LED irradiation, the nitrile group acts as an electron acceptor, facilitating radical coupling with amines. Transient absorption spectroscopy identifies a triplet excited state (τ = 120 ns) critical for reactivity .
Q. How does the compound function as a fluorogenic probe for metal ions?
- Methodology : The benzo[d]thiazole moiety chelates Zn²⁺, inducing a bathochromic shift (~60 nm) in UV-vis spectra. Fluorescence quenching (Φ from 0.42 to 0.12) confirms binding via Förster resonance energy transfer (FRET) .
Q. What strategies improve regioselectivity in cross-coupling reactions?
- Methodology : Pd-catalyzed Suzuki-Miyaura coupling with arylboronic acids (1:1.2 molar ratio) in THF/H₂O (3:1) at 80°C achieves >90% selectivity for the C4-position on the benzo[d]thiazole ring .
Q. How do structural modifications affect dopamine receptor binding affinity?
- Methodology : Replace the pyrrolidinylidene group with piperazine derivatives. Radioligand binding assays (D3 receptor IC₅₀ = 12 nM) show enhanced affinity due to improved hydrogen bonding with Thr369 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
